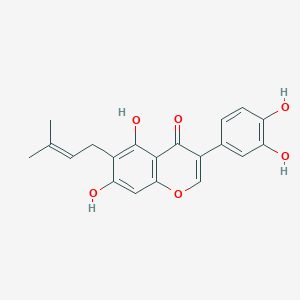

5,7,3',4'-Tetrahydroxy-6-prenylisoflavone

Beschreibung

6-Prenylorobol is a flavonoid compound derived from the plant Cudrania tricuspidata. This compound is known for its neuroprotective properties and has been studied for its potential therapeutic applications in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-12-15(22)8-17-18(19(12)24)20(25)13(9-26-17)11-4-6-14(21)16(23)7-11/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGGLJWRKAXLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

6-Prenylorobol can be synthesized through various methods. One common approach involves the extraction of orobol derivatives from the fruits of Cudrania tricuspidata using ethanol. The extraction process typically involves a 50% ethanol solution, which is used to isolate orobol, 6-prenylorobol, and 6,8-diprenylorobol

Analyse Chemischer Reaktionen

6-Prenylorobol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-prenylorobol can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

6-Prenylorobol has been extensively studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis induced by neurotoxins like 6-hydroxydopamine. This compound enhances proteasome activity and promotes the degradation of α-synuclein and synphilin-1, which are associated with neurodegenerative diseases such as Parkinson’s disease . Additionally, 6-prenylorobol has been investigated for its anti-inflammatory, antioxidative, and antitumor properties .

Wirkmechanismus

The mechanism of action of 6-prenylorobol involves enhancing the ubiquitin/proteasome-dependent degradation of α-synuclein and synphilin-1. This process helps in reducing the accumulation of these proteins, which are implicated in the pathogenesis of neurodegenerative diseases. The compound also inhibits the excessive generation of reactive oxygen species and attenuates the cleavage of caspase-3, caspase-9, and PARP, thereby protecting neuronal cells from apoptosis .

Vergleich Mit ähnlichen Verbindungen

6-Prenylorobol is similar to other flavonoid compounds such as orobol and 6,8-diprenylorobol. These compounds share similar neuroprotective properties and mechanisms of action. 6-prenylorobol is unique in its specific prenylation pattern, which may contribute to its distinct biological activities. Other similar compounds include 6-C-prenylorobol, 6-C-prenylorobol 3’-methyl ether, and 8-C-prenyldihydroisorhamnetin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.